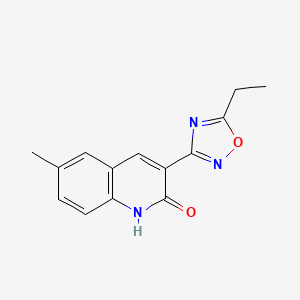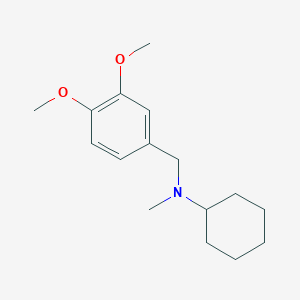methanone CAS No. 6230-47-3](/img/structure/B5879711.png)
[4-(diethylamino)phenyl](2-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(diethylamino)phenyl](2-methylphenyl)methanone, also known as Methylenedioxymethamphetamine (MDMA), is a synthetic compound that belongs to the phenethylamine and amphetamine classes of drugs. MDMA is a psychoactive drug that is commonly used for recreational purposes due to its euphoric and empathogenic effects. However, this drug has also been studied extensively for its potential therapeutic applications, particularly in the treatment of mental health disorders such as post-traumatic stress disorder (PTSD) and anxiety.
Mecanismo De Acción
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep, while dopamine and norepinephrine are involved in regulating reward and motivation. By increasing the levels of these neurotransmitters, MDMA produces its characteristic effects of euphoria, empathy, and sociability.
Biochemical and Physiological Effects
MDMA has a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as changes in the levels of hormones such as cortisol and oxytocin. These effects can lead to a number of potential risks and side effects, particularly when used in high doses or in combination with other drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has a number of advantages and limitations for use in lab experiments. One advantage is its ability to produce consistent and reliable effects, which can make it a useful tool for studying the neurobiological basis of behavior. However, MDMA also has a number of limitations, including the potential for neurotoxicity and the difficulty of controlling for individual differences in response to the drug.
Direcciones Futuras
There are a number of potential future directions for research on MDMA. One area of interest is the development of new therapeutic applications, particularly in the treatment of mental health disorders. Other areas of research include the development of new synthetic methods for MDMA production, as well as the investigation of potential risks and side effects associated with long-term use. Overall, the continued study of MDMA has the potential to yield important insights into the neurobiological basis of behavior, as well as new treatments for a range of mental health disorders.
Métodos De Síntesis
MDMA is synthesized through a multistep process that involves the reduction of safrole, a natural compound found in sassafras oil, to form MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then converted to MDMA through a reductive amination reaction using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
MDMA has been the subject of extensive research in recent years, with studies investigating its potential therapeutic applications in the treatment of mental health disorders. One of the most promising areas of research has been in the treatment of PTSD, where MDMA-assisted psychotherapy has been shown to significantly reduce symptoms in patients. Other areas of research include the treatment of anxiety, depression, and addiction.
Propiedades
IUPAC Name |
[4-(diethylamino)phenyl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-4-19(5-2)16-12-10-15(11-13-16)18(20)17-9-7-6-8-14(17)3/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBZOCBWEYEORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977861 |
Source


|
| Record name | [4-(Diethylamino)phenyl](2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6230-47-3 |
Source


|
| Record name | [4-(Diethylamino)phenyl](2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide](/img/structure/B5879631.png)
![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)
![4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)


![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)

![5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5879693.png)





![4-chloro-N'-{3-methoxy-4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5879726.png)